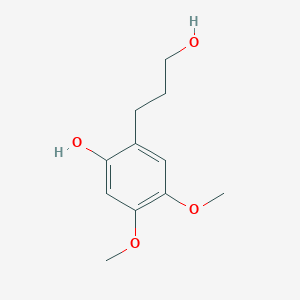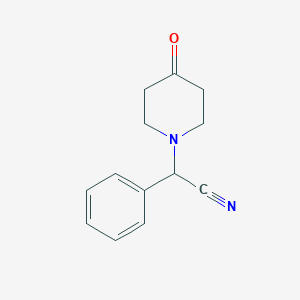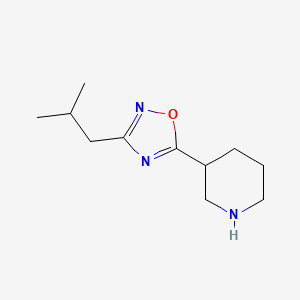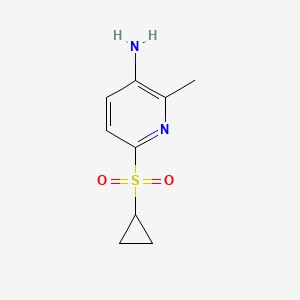
2-(3-Hydroxypropyl)-4,5-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypropyl)-4,5-dimethoxyphenol is an organic compound characterized by the presence of a hydroxypropyl group and two methoxy groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol typically involves the alkylation of 4,5-dimethoxyphenol with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Hydroxypropyl)-4,5-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted phenols.
科学的研究の応用
2-(3-Hydroxypropyl)-4,5-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
4-(3-Hydroxypropyl)phenol: Lacks the methoxy groups, leading to different chemical and biological properties.
2-(3-Hydroxypropyl)-4-methoxyphenol: Contains only one methoxy group, which affects its reactivity and applications.
4,5-Dimethoxyphenol: Lacks the hydroxypropyl group, resulting in different chemical behavior.
Uniqueness
2-(3-Hydroxypropyl)-4,5-dimethoxyphenol is unique due to the combination of hydroxypropyl and methoxy groups on the phenol ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
特性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
2-(3-hydroxypropyl)-4,5-dimethoxyphenol |
InChI |
InChI=1S/C11H16O4/c1-14-10-6-8(4-3-5-12)9(13)7-11(10)15-2/h6-7,12-13H,3-5H2,1-2H3 |
InChIキー |
MIOCMAOGMCABCF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CCCO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11889807.png)



![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)

![7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11889846.png)


![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)
